molecular formula C14H17ClN2 B241201 1-Azepanyl(2-chlorophenyl)acetonitrile

1-Azepanyl(2-chlorophenyl)acetonitrile

Cat. No.: B241201
M. Wt: 248.75 g/mol
InChI Key: VEHRPWTYOWGVEH-UHFFFAOYSA-N
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Description

1-Azepanyl(2-chlorophenyl)acetonitrile is a nitrile derivative featuring a seven-membered azepane ring attached to a 2-chlorophenyl-substituted acetonitrile scaffold. For instance, 2-(2-chlorophenyl)acetonitrile derivatives are often prepared using acetonitrile as a solvent and triethylamine (TEA) as a base, as seen in the synthesis of carbamates and imine derivatives .

Properties

IUPAC Name

2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHRPWTYOWGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications
1-Azepanyl(2-chlorophenyl)acetonitrile Acetonitrile + 2-chlorophenyl 1-Azepanyl ring ~260 (estimated) Hypothesized CNS or antimicrobial activity
2-(2-Chlorophenyl)acetonitrile Acetonitrile + 2-chlorophenyl No cyclic amine substituent 165.6 Intermediate in LXRβ agonist synthesis
2-(Benzylsulfanyl)cyclopentylacetonitrile Acetonitrile + cyclopentyl Benzylsulfanyl group 231.36 Liquid state; used in organic synthesis
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide Naphthalene carboxamide Hydroxyl and carboxamide groups 311.75 Antimicrobial activity (MIC: 8–32 µg/mL)
3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine Tetrazine core Two 2-chlorophenyl groups 303.16 Pesticide standard; solid state

Key Observations :

  • The 1-azepanyl group introduces a seven-membered ring, likely enhancing lipophilicity and membrane permeability compared to simpler analogs like 2-(2-chlorophenyl)acetonitrile.
  • Compounds with bulky substituents (e.g., tetrazines or naphthalene carboxamides) exhibit higher molecular weights and distinct applications, such as pesticides or antimicrobial agents .
  • Solubility: Derivatives like CPG (2-(benzylideneamino)-2-(2-chlorophenyl)acetamide) require solvent mixtures (e.g., acetonitrile/isopropanol) for deracemization, whereas methanol suffices for compounds like tLEU, highlighting substituent-dependent solubility .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Naphthalene carboxamides with 2-chlorophenyl groups (e.g., compound 1 in ) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Receptor Targeting : 2-(2-Chlorophenyl)acetonitrile derivatives serve as intermediates in synthesizing LXRβ agonists (e.g., compound 7 in ), indicating possible utility in metabolic disorder therapeutics . The azepanyl group may modulate receptor binding affinity due to its conformational flexibility.

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